Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
Brand Name:
Vulcanchem
CAS No.:
66902-63-4
VCID:
VC21293817
InChI:
InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10)
SMILES:
C1=C(N=C(NC1=O)SCC(=O)O)N
Molecular Formula:
C6H7N3O3S
Molecular Weight:
201.21 g/mol
Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
CAS No.: 66902-63-4
Cat. No.: VC21293817
Molecular Formula: C6H7N3O3S
Molecular Weight: 201.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66902-63-4 |
|---|---|
| Molecular Formula | C6H7N3O3S |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) |
| Standard InChI Key | JIGSQJLRVOGEGH-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(NC(=NC1=O)SCC(=O)O)N |
| SMILES | C1=C(N=C(NC1=O)SCC(=O)O)N |
| Canonical SMILES | C1=C(NC(=NC1=O)SCC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator